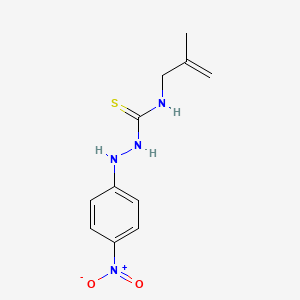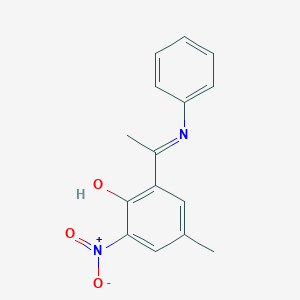![molecular formula C17H20O8 B14310955 Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate CAS No. 111508-05-5](/img/no-structure.png)
Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetic acid (NAA) is a colorless solid that dissolves in organic solvents. It features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene . As a synthetic plant hormone in the auxin family, NAA plays a crucial role in horticulture, plant tissue culture, and vegetative propagation from stem and leaf cuttings.
Métodos De Preparación
Synthetic Routes::
- NAA can be synthesized through various methods, including the reaction of naphthalene with chloroacetic acid or its esters.
- Another route involves the reaction of naphthalene with chloroacetyl chloride followed by hydrolysis to yield NAA.
- Industrial production typically involves the chlorination of naphthalene followed by carboxylation using sodium hydroxide and carbon dioxide.
Análisis De Reacciones Químicas
Reactions::
- NAA undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and oxidizing agents.
- Oxidation of NAA can yield naphthoic acid derivatives.
- Reduction leads to 1-naphthylacetic acid.
Aplicaciones Científicas De Investigación
NAA finds applications in:
Horticulture: As a rooting agent and for vegetative propagation.
Plant Tissue Culture: For in vitro plant growth.
Cellulose Fiber Formation: When paired with gibberellic acid, NAA enhances cellulose fiber production.
Fruit Retention: Prevents premature fruit dropping.
Mecanismo De Acción
- NAA acts as an auxin, influencing plant growth and development.
- It interacts with specific receptors, modulating gene expression and cell elongation pathways.
Comparación Con Compuestos Similares
- NAA’s uniqueness lies in its carboxylmethyl group and specific position on the naphthalene ring.
- Similar compounds include indole-3-acetic acid (IAA) and other synthetic auxins.
Remember that NAA, like all auxins, can be toxic to plants at high concentrations. In the United States, products containing NAA require registration with the Environmental Protection Agency (EPA) as pesticides
Propiedades
| 111508-05-5 | |
Fórmula molecular |
C17H20O8 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C13H12O4.2C2H4O2/c1-8(14)17-11-7-6-9-4-2-3-5-10(9)12(11)13(15)16;2*1-2(3)4/h2-7,13,15-16H,1H3;2*1H3,(H,3,4) |
Clave InChI |
VMUHMWKTHOWPSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14310872.png)







